3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with a pyrido[1,2-a]pyrimidinone precursor under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine moiety can be substituted with other amines or alcohols under nucleophilic substitution conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base like triethylamine (TEA) or sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biology: Use as a probe or tool compound in biological studies to investigate cellular pathways and mechanisms
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidinone core are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
- 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]} .
Uniqueness
The uniqueness of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the presence of the morpholine moiety, which can impart distinct biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C23H29N5O3S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-4-16(3)28-22(30)18(33-23(28)32)14-17-19(24-7-9-26-10-12-31-13-11-26)25-20-15(2)6-5-8-27(20)21(17)29/h5-6,8,14,16,24H,4,7,9-13H2,1-3H3/b18-14- |
InChI Key |
UBRXIIOQHCTBBD-JXAWBTAJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
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